2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
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Overview
Description
2,3’-Dibromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’-Dibromo-4’-fluoroacetophenone can be synthesized through a multi-step process. One common method involves the bromination of 3-bromo-4-fluoroacetophenone. The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) with acetic acid as a catalyst. Bromine is added dropwise to the reaction mixture at a controlled temperature of around 10°C. The reaction is stirred for about 15 minutes, and the product is then isolated by concentrating the mixture .
Industrial Production Methods
While specific industrial production methods for 2,3’-Dibromo-4’-fluoroacetophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3’-Dibromo-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.
Esterification: It can also be used in the esterification of carboxylic acids.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Dichloromethane (CH2Cl2): Common solvent for reactions.
Acetic Acid: Catalyst for bromination.
Tin(II) Chloride (SnCl2): and : Catalysts for condensation reactions.
Major Products
Substituted Acetophenones: Formed through substitution reactions.
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esters: Formed through esterification reactions.
Scientific Research Applications
2,3’-Dibromo-4’-fluoroacetophenone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3’-Dibromo-4’-fluoroacetophenone involves its ability to undergo substitution and condensation reactions. The bromine atoms on the phenyl ring are reactive sites that can interact with nucleophiles, leading to the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’-fluoroacetophenone: Similar structure but with one less bromine atom.
3-Bromo-4-fluorophenacyl bromide: Another brominated and fluorinated acetophenone derivative.
Uniqueness
2,3’-Dibromo-4’-fluoroacetophenone is unique due to the presence of two bromine atoms and one fluorine atom on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCNENXQUDVWRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382291 |
Source
|
Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-49-7 |
Source
|
Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-dibromo-4'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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